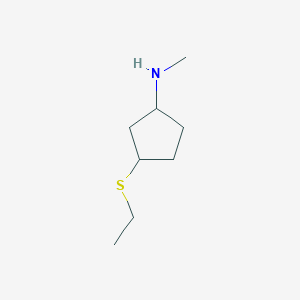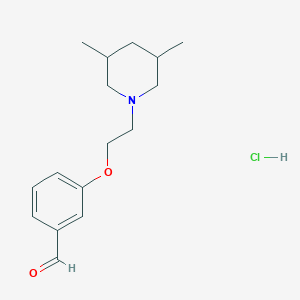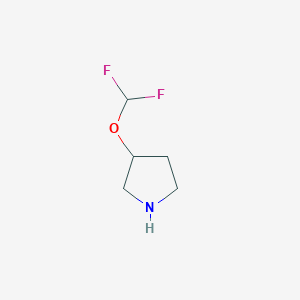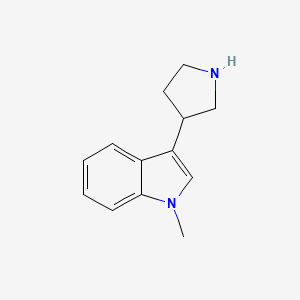
3-(ethylsulfanyl)-N-methylcyclopentan-1-amine
Descripción general
Descripción
3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine, also known as ESMCP, is a novel, sulfur-containing amine that has recently been studied for its potential applications in scientific research. This compound has a variety of uses, including in the synthesis of a wide range of chemical compounds and pharmaceuticals, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Properties in Lubricating Oils
Research has indicated that derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane, closely related to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine, exhibit antimicrobial properties. These compounds are synthesized through the reaction of 1-(3-methylphenoxy)-3-ethylthiopropane-2-ol and formaldehyde with secondary amines. They have been tested as antimicrobial additives in lubricating oils, effectively suppressing the activity of bacteria and fungi (Mammadbayli et al., 2018).
Synthesis and Antimicrobial Properties
A similar study demonstrates the synthesis of new amino derivatives of 1-(ethylsulfanyl)alkanes through Mannich condensation. These compounds, akin to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine, have been shown to act as effective antimicrobial additives to lubricating oils, combating bacteria and fungi (Mamedbeyli et al., 2013).
Electrochemical Oxidation in Ionic Liquid Media
The electrochemical oxidation of primary amines, including compounds structurally related to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine, has been studied in ionic liquid media. This process involves modifying the electrode surface and has potential applications in electrochemical sensors or devices (Ghilane et al., 2010).
Synthesis of Amides in Aqueous Media
The synthesis of amides, a key reaction in bioconjugation and pharmaceutical chemistry, can involve compounds similar to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine. This research explores the reaction mechanisms of carboxylic acid and amine, highlighting the importance of pH and reagent stability (Nakajima & Ikada, 1995).
Gold(III) N-Heterocyclic Carbene Complexes in Organic Synthesis
Gold(III) N-heterocyclic carbene complexes have been used in the synthesis of β-enaminones, involving reactions with primary amines. This showcases the role of compounds like 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine in facilitating important chemical transformations (Samantaray et al., 2011).
Bioconjugation Reactions for Peptide Substrates
Research into bioconjugation, vital for medical research and drug development, examines the reactions of carboxylated peptides and small proteins, potentially involving compounds similar to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine. This study provides insights into optimizing reactions and minimizing side products (Totaro et al., 2016).
Propiedades
IUPAC Name |
3-ethylsulfanyl-N-methylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-3-10-8-5-4-7(6-8)9-2/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSWZOMBJNDIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethylsulfanyl)-N-methylcyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1426263.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426264.png)
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)






